2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate is a fluorinated organic compound with the molecular formula C12H10F12O4 . This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to degradation and reactive under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate involves several steps. The starting materials typically include fluorinated alcohols and acrylates. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process includes purification steps such as distillation and crystallization to achieve high purity levels, typically ranging from 96% to 99% .
Chemical Reactions Analysis
Types of Reactions
2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways, including enzyme inhibition and receptor binding, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,4,4,4-Hexafluoro-2-methoxy-3-trifluoromethyl-butane: Another fluorinated compound with similar stability and reactivity.
Polynitroaromatic Compounds: These compounds also exhibit high stability and unique reactivity due to their nitro groups.
Uniqueness
2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate is unique due to its multiple fluorine atoms, which provide exceptional resistance to degradation and specific reactivity under controlled conditions .
Properties
Molecular Formula |
C12H10F12O4 |
---|---|
Molecular Weight |
446.19 g/mol |
IUPAC Name |
2-[1,1,1,4,4,4-hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H10F12O4/c1-5(2)6(25)27-3-4-28-8(11(19,20)21,12(22,23)24)7(26,9(13,14)15)10(16,17)18/h26H,1,3-4H2,2H3 |
InChI Key |
XDZOGWDMXRMQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.